

Pharmacokinetics and oral bioavailability of PTC299

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Compound of Interest

Compound Name: PTC299

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An In-Depth Technical Guide on the Pharmacokinetics and Oral Bioavailability of **PTC299**

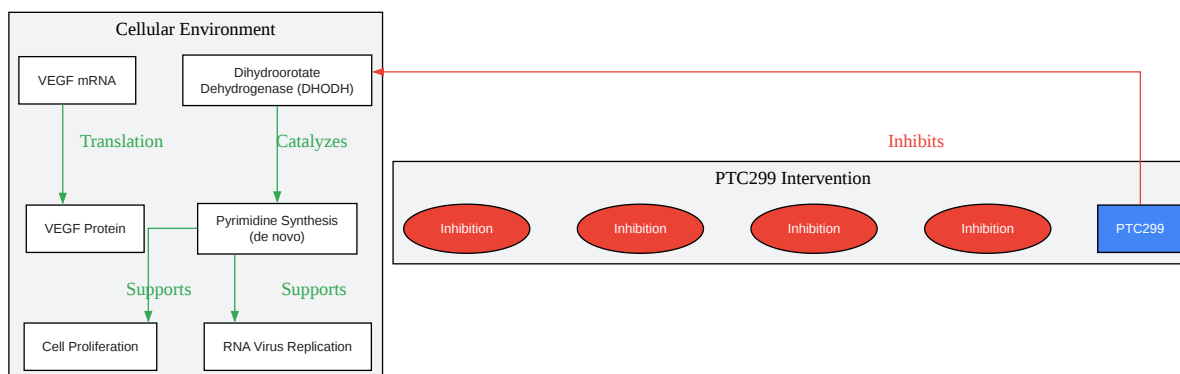
Introduction

PTC299, also known as emvudodstat, is an orally bioavailable small molecule that has been investigated for its therapeutic potential in various diseases, including cancer and viral infections.[1][2][3] Initially identified as an inhibitor of vascular endothelial growth factor (VEGF) production, its mechanism of action has been further elucidated to involve the potent inhibition of dihydroorotate dehydrogenase (DHODH).[4][5][6] DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway.[5] By inhibiting this enzyme, **PTC299** depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby affecting the proliferation of rapidly dividing cells and the replication of RNA viruses.[5][7] This guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of **PTC299**, based on preclinical and clinical data.

Mechanism of Action

PTC299 was first recognized for its ability to inhibit the production of VEGF at the post-transcriptional level.[2][8] It was found to selectively inhibit the translation of VEGF mRNA, a process that is crucial for angiogenesis, the formation of new blood vessels that tumors rely on for growth.[8][9] Further research revealed that this effect is a consequence of its potent inhibition of DHODH.[5] The inhibition of DHODH leads to a reduction in the synthesis of pyrimidine nucleotides.[5] This not only impacts cell proliferation but also the replication of RNA viruses, which are dependent on the host cell's nucleotide supply.[7] The dual mechanism of

inhibiting both VEGF production and pyrimidine synthesis makes **PTC299** a molecule of significant interest for various therapeutic applications.



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Caption: Mechanism of action of **PTC299**.

Pharmacokinetics

The pharmacokinetic profile of **PTC299** has been evaluated in Phase 1 clinical studies involving healthy volunteers.^{[1][9]} These studies assessed both single and multiple ascending doses of orally administered **PTC299**.

Single Ascending-Dose Study

In a single ascending-dose study, healthy volunteers were administered **PTC299** at doses ranging from 0.03 to 3 mg/kg.^{[1][9]} The key pharmacokinetic parameters are summarized in the table below.

Parameter	Value	Reference
Dose Range	0.03 to 3 mg/kg	[9]
Time to Peak Plasma Concentration (Tmax)	~3 to ~6 hours	[9]
Distribution Half-Life (t1/2 α)	~3 hours	[9]
Terminal Half-Life (t1/2 β)	28 to 56 hours	[9]

Following oral administration, quantifiable plasma concentrations of **PTC299** were observed within 30 minutes to 1 hour.[9] The plasma concentration of **PTC299** was well-described by a two-compartment model.[9] Importantly, increases in the maximum plasma concentration (Cmax) and the area under the curve (AUC) were found to be dose-proportional.[1][9]

Multiple Ascending-Dose Study

A subsequent multiple ascending-dose study in healthy volunteers evaluated **PTC299** administered for 7 days at regimens of 0.3 to 1.2 mg/kg twice a day or 1.6 mg/kg three times a day.[1][9]

Parameter	Value	Reference
Dose Regimens	0.3 to 1.2 mg/kg twice a day or 1.6 mg/kg three times a day	[1][9]
Duration	7 days	[1][9]
Accumulation (Cmax and AUC0-24)	~2-fold over 7 days	[10]

The study demonstrated that the target trough plasma concentration associated with preclinical efficacy was achieved within 7 days at doses of 0.6 mg/kg twice daily and above.[1][9]

Oral Bioavailability

Clinical and preclinical studies have consistently demonstrated that **PTC299** is orally bioavailable.[1][5][6] The rapid absorption and dose-proportional increases in plasma exposure

following oral administration in Phase 1 trials confirm its suitability for oral delivery.[1][9] The favorable oral bioavailability is a significant advantage for its potential clinical use, offering a convenient route of administration for patients.[5]

Experimental Protocols

The pharmacokinetic parameters of **PTC299** were determined through well-controlled Phase 1 clinical trials.

Study Design

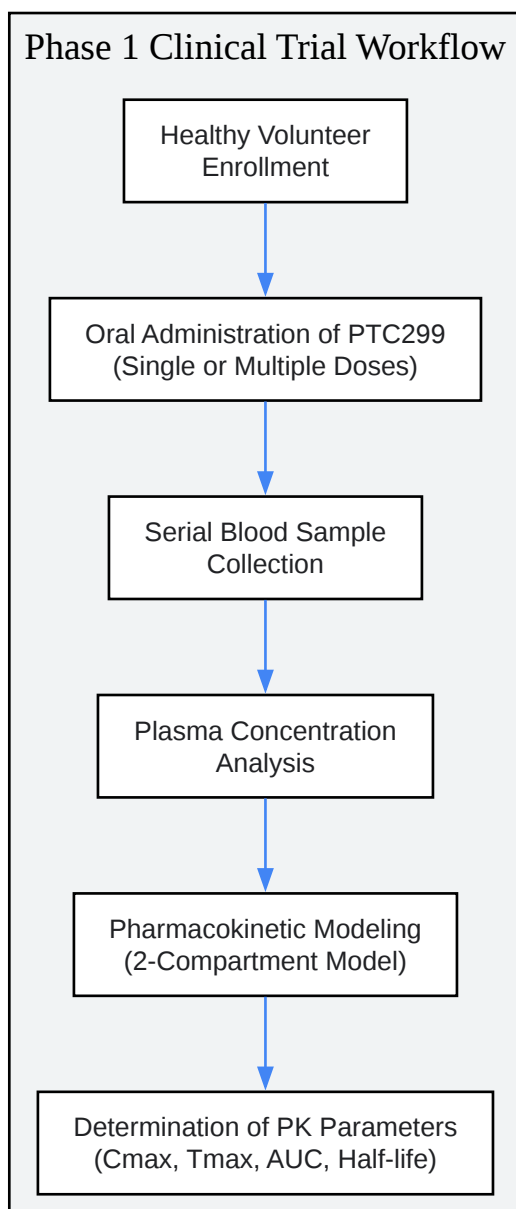
- Phase 1 Single Ascending-Dose Study: Healthy volunteers received a single oral dose of **PTC299** across a range of 0.03 to 3 mg/kg.[1][9]
- Phase 1 Multiple Ascending-Dose Study: This was a randomized, double-blind, placebo-controlled study where healthy adult volunteers received multiple oral doses of **PTC299** for 7 days.[1][10] The dosing regimens were escalated in different cohorts.[10]

Participant Population

- Healthy adult volunteers were enrolled in these studies.[1][9] In the multiple-dose study, both male and female subjects were included.[10]

Sample Collection and Analysis

- Blood Sampling: Blood samples were collected from participants at frequent intervals after dosing to determine the plasma concentration of **PTC299** over time.[3][10]
- Pharmacokinetic Analysis: The plasma concentration-time data were analyzed to determine key pharmacokinetic parameters such as C_{max}, T_{max}, AUC, and half-life.[9] A two-compartment model was used to describe the plasma concentration-time course of **PTC299**. [9]



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